molecular formula C9H9ClN2OS B2657591 2-Chloro-4-(1,3-thiazolidine-3-carbonyl)pyridine CAS No. 1356568-04-1

2-Chloro-4-(1,3-thiazolidine-3-carbonyl)pyridine

Cat. No.: B2657591
CAS No.: 1356568-04-1
M. Wt: 228.69
InChI Key: AQOGIHYQSGPJIM-UHFFFAOYSA-N
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Description

2-Chloro-4-(1,3-thiazolidine-3-carbonyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a thiazolidine-3-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1,3-thiazolidine-3-carbonyl)pyridine typically involves the reaction of 2-chloropyridine with thiazolidine-3-carboxylic acid under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and glacial acetic acid as a catalyst . The reaction can be carried out under both conventional and microwave heating to improve yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1,3-thiazolidine-3-carbonyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different thiazolidine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1,3-thiazolidine-3-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The chloro group can also participate in binding interactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyridine ring and thiazolidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c10-8-5-7(1-2-11-8)9(13)12-3-4-14-6-12/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOGIHYQSGPJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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